molecular formula C8H13ClN2 B6225829 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride CAS No. 2770368-72-2

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride

Cat. No.: B6225829
CAS No.: 2770368-72-2
M. Wt: 172.7
InChI Key:
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Description

5-azaspiro[25]octane-1-carbonitrile hydrochloride is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing group. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and requires precise control of temperature and reaction time to ensure safety and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous-flow synthesis. This method involves the use of a microreaction system that allows for precise control of reaction conditions, leading to higher yields and improved safety compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound. These products have various applications in different fields of research .

Scientific Research Applications

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its spiro structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride is unique due to its specific spiro structure and the presence of a nitrile group. This combination of features gives it unique reactivity and makes it a versatile compound in various fields of research .

Properties

CAS No.

2770368-72-2

Molecular Formula

C8H13ClN2

Molecular Weight

172.7

Purity

95

Origin of Product

United States

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